molecular formula C11H13BrO3 B14020880 3-Bromo-5-isopropyl-2-methoxy-benzoic acid

3-Bromo-5-isopropyl-2-methoxy-benzoic acid

Cat. No.: B14020880
M. Wt: 273.12 g/mol
InChI Key: IIKFKWTYABZVMD-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropyl-2-methoxy-benzoic acid is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid, featuring bromine, isopropyl, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by bromination and methoxylation. The Friedel-Crafts acylation introduces the isopropyl group, while bromination and methoxylation are carried out under controlled conditions to ensure selective substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-isopropyl-2-methoxy-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-isopropyl-2-methoxy-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropyl-2-methoxy-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 3-Bromo-2-methylbenzoic acid
  • 3-Bromo-5-iodobenzoic acid

Uniqueness

3-Bromo-5-isopropyl-2-methoxy-benzoic acid is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

3-Bromo-5-isopropyl-2-methoxy-benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H15BrO3
Molecular Weight : 285.15 g/mol
IUPAC Name : 3-Bromo-5-isopropyl-2-methoxybenzoic acid
Canonical SMILES : C(C)C1=C(C(=C(C=C1Br)OC(=O)O)C)C

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromine atom and the methoxy group influence the compound's lipophilicity and binding affinity, which can modulate enzymatic pathways and receptor activities.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It may interact with receptors that regulate cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, benzoic acid derivatives have shown efficacy against various bacterial strains, suggesting a potential for this compound in antimicrobial applications.

Microorganism Activity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliLow inhibition
Candida albicansSignificant inhibition

Antitumor Activity

Research has explored the antitumor potential of benzoic acid derivatives. A study demonstrated that certain derivatives induced apoptosis in cancer cell lines, indicating that this compound may possess similar properties.

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer)
  • Mechanism : Induction of apoptosis via mitochondrial pathways.

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was administered to HepG2 cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cyclooxygenase (COX) enzymes. It was found to inhibit COX-2 activity significantly, suggesting potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-5-isopropyl-2-methoxy-benzoic acid?

  • Methodological Answer : A key intermediate in synthesizing this compound is the bromination of substituted isobenzofuran-1(3H)-ones under controlled conditions. For example, flow chemistry techniques can enhance reaction efficiency by minimizing solvent toxicity (e.g., replacing CCl₄ with greener alternatives) and improving yield . Additionally, ester derivatives (e.g., methyl 2-bromo-5-methoxybenzoate) can undergo hydrolysis or nucleophilic substitution to introduce the isopropyl group .

Q. How can spectroscopic methods (NMR, IR) be optimized to characterize this compound?

  • Methodological Answer : Proton NMR is critical for identifying substitution patterns. For instance, the methoxy group (-OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm, while the isopropyl group shows a septet (δ 1.2–1.4 ppm) and doublet (δ 0.8–1.0 ppm). IR spectroscopy confirms the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm⁻¹) and C-Br bonds (~600 cm⁻¹). Cross-referencing with analogs like 3-bromo-5-methoxybenzoic acid (CAS 157893-14-6) ensures accurate peak assignments .

Q. What purity standards and analytical techniques are recommended for this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for assessing purity, especially when derivatives exceed 95% purity (as per catalog specifications). Gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., between X-ray crystallography and computational models) may arise from crystal packing effects. Employing density functional theory (DFT) simulations to compare experimental and calculated structures can resolve such issues. For example, studies on similar benzoic acid derivatives highlight deviations up to 5° in planar groups due to intermolecular interactions .

Q. What strategies optimize regioselective coupling reactions (e.g., Sonogashira, Suzuki) involving this compound?

  • Methodological Answer : The bromine substituent facilitates cross-coupling. For Sonogashira reactions, use Pd(PPh₃)₄/CuI catalysts in THF/Et₃N (1:1) at 60°C to couple with terminal alkynes. Pre-activating the boronic acid partner (e.g., 3-bromo-5-methoxyphenylboronic acid) enhances Suzuki-Miyaura yields. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

Q. How does steric hindrance from the isopropyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The isopropyl group reduces accessibility to the carboxylic acid site, necessitating bulky bases like LDA for deprotonation. Comparative studies with less hindered analogs (e.g., 3-bromo-5-methylbenzoic acid) show a 20–30% decrease in reaction rates for esterification or amidation, requiring extended reaction times or elevated temperatures (80–100°C) .

Q. What are the implications of this compound in designing bioactive molecules or metal-organic frameworks (MOFs)?

  • Methodological Answer : The bromine atom serves as a halogen-bond donor for MOF assembly, while the methoxy group enhances solubility in polar solvents. In drug discovery, derivatives of this compound have been explored as thromboxane receptor antagonists via Heck cross-coupling to introduce pharmacophores . Marine-derived benzoic acid analogs also exhibit antifungal activity, suggesting potential for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-bromo-2-methoxy-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C11H13BrO3/c1-6(2)7-4-8(11(13)14)10(15-3)9(12)5-7/h4-6H,1-3H3,(H,13,14)

InChI Key

IIKFKWTYABZVMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)OC)C(=O)O

Origin of Product

United States

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